4-(Benzyloxy)phenyl dodecanoate
Description
Contextualization within Ester Chemistry and Phenol (B47542) Derivatives Research
4-(Benzyloxy)phenyl dodecanoate (B1226587) is an ester, a class of organic compounds characterized by a carbonyl group adjacent to an ether linkage. Esters are widespread in nature and are fundamental building blocks in organic synthesis. This particular compound is also a derivative of phenol, a class of aromatic compounds containing a hydroxyl group attached to a benzene (B151609) ring. Phenolic compounds and their derivatives are extensively studied due to their diverse applications, including in the synthesis of polymers, pharmaceuticals, and liquid crystals. The esterification of phenolic compounds with long-chain fatty acids, such as dodecanoic acid, is a common strategy to modify their physical properties, such as increasing lipophilicity. researchgate.netsigmaaldrich.com
Overview of the Chemical Structure and its Constituent Moieties
The chemical structure of 4-(benzyloxy)phenyl dodecanoate consists of three primary moieties: a central phenyl ring, a benzyloxy group (-OCH₂C₆H₅), and a dodecanoate group (-OCOC₁₁H₂₃). The systematic name of the compound is this compound, and its Chemical Abstracts Service (CAS) number is 6638-98-8. ambeed.comlookchem.com
Table 1: Chemical Identity of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 6638-98-8 ambeed.comlookchem.com |
| Molecular Formula | C₂₅H₃₄O₃ ambeed.com |
| Molecular Weight | 382.54 g/mol ambeed.com |
| InChI Key | REQBVNBXTOTEPU-UHFFFAOYSA-N ambeed.com |
The structure is characterized by the ester linkage between the hydroxyl group of 4-benzyloxyphenol and the carboxyl group of dodecanoic acid.
Significance of the Benzyloxy and Dodecanoate Groups in Molecular Design for Research
The benzyloxy group is a significant functional group in organic synthesis and medicinal chemistry. It is often employed as a protecting group for alcohols and phenols due to its relative stability under various reaction conditions and its susceptibility to cleavage under specific, controlled methods. sigmaaldrich.com Beyond its role as a protecting group, the benzyloxy moiety is found in a variety of biologically active molecules. For instance, research has shown that the presence of a benzyloxy group on a phenyl ring can be a key feature in compounds designed as inhibitors for enzymes like monoamine oxidase B (MAO-B). In some molecular scaffolds, a benzyloxy group at the para position of a phenyl ring has been shown to enhance inhibitory activity.
The precursor to one part of the title compound, 4-benzyloxyphenol, has itself been investigated for its biological activity. Studies have demonstrated its antimycobacterial effects, where it can induce a p53-mediated response that triggers the fusion of phagosomes and lysosomes in host cells. nih.gov
The dodecanoate group is the ester form of dodecanoic acid, a 12-carbon saturated fatty acid commonly known as lauric acid. researchgate.net The incorporation of long alkyl chains like dodecanoate into a molecule significantly increases its lipophilicity. This modification is a key strategy in the design of molecules intended to interact with or be incorporated into nonpolar environments, such as lipid membranes or non-aqueous solvents. In the context of materials science, the long, flexible dodecanoate chain is instrumental in the formation of liquid crystalline phases. researchgate.netmdpi.comtubitak.gov.tr The length and conformation of such alkyl chains can influence the transition temperatures and the type of mesophases (e.g., nematic, smectic) observed. researchgate.netmdpi.com
Historical Perspectives and Current Trends in Related Compound Research
The study of esters of phenolic compounds has a long history, driven by their utility as synthetic intermediates and their presence in natural products. A significant trend in recent decades has been the synthesis and characterization of thermotropic liquid crystals, which are materials that exhibit liquid-like flow and crystal-like order over a specific temperature range. tcichemicals.com Phenyl benzoate (B1203000) derivatives are a well-studied class of calamitic (rod-shaped) liquid crystals. researchgate.nettubitak.gov.tr
A key area of current research involves the design of new liquid crystalline materials by systematically modifying their molecular structure, including the terminal groups, to fine-tune their physical properties for technological applications like liquid crystal displays (LCDs). researchgate.nettubitak.gov.tr
While direct and extensive research on this compound itself is limited, its role as a precursor or an intermediate in the synthesis of more complex molecules is evident. For example, in the synthesis of the liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), 4-benzyloxyphenol is a key starting material that is esterified. researchgate.nettubitak.gov.trnih.gov The synthesis of such molecules often involves a multi-step process where different aromatic and aliphatic moieties are coupled together. The dodecanoate chain in related structures contributes to the molecular anisotropy necessary for the formation of liquid crystal phases. mdpi.com The study of such complex esters allows researchers to understand the relationship between molecular structure and the resulting mesomorphic and thermodynamic properties. researchgate.netnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(4-phenylmethoxyphenyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O3/c1-2-3-4-5-6-7-8-9-13-16-25(26)28-24-19-17-23(18-20-24)27-21-22-14-11-10-12-15-22/h10-12,14-15,17-20H,2-9,13,16,21H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQBVNBXTOTEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286985 | |
| Record name | 4-(benzyloxy)phenyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-98-8 | |
| Record name | NSC48485 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48485 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)phenyl dodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20286985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 Benzyloxy Phenyl Dodecanoate
Esterification Pathways for Primary Synthesis
The formation of the ester linkage in 4-(benzyloxy)phenyl dodecanoate (B1226587) is a critical step, achievable through several synthetic strategies.
Direct Esterification Approaches with Dodecanoic Acid and 4-(Benzyloxy)phenol
Direct esterification, often referred to as Fischer-Speier esterification, represents a fundamental method for synthesizing 4-(benzyloxy)phenyl dodecanoate. This reaction involves the condensation of dodecanoic acid and 4-(benzyloxy)phenol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org The equilibrium nature of this reaction necessitates strategies to drive it towards the product, such as removing the water byproduct through azeotropic distillation or using an excess of one reactant. wikipedia.orgjk-sci.com While traditionally considered less reactive than alcohols, phenols can undergo direct esterification to yield the desired ester. wikipedia.orggoogle.com The reaction is typically carried out by refluxing the carboxylic acid and phenol (B47542) with a catalyst like sulfuric acid or p-toluenesulfonic acid. wikipedia.orgmdpi.com
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org The nucleophilic oxygen of the 4-(benzyloxy)phenol then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.orglibretexts.org
Table 1: Key Features of Direct Esterification
| Feature | Description |
| Reactants | Dodecanoic Acid, 4-(Benzyloxy)phenol |
| Catalyst | Strong acids (e.g., H₂SO₄, p-TsOH) wikipedia.orgmdpi.com |
| Conditions | Reflux, removal of water wikipedia.orgjk-sci.com |
| Key Intermediate | Protonated carboxylic acid, Tetrahedral intermediate organic-chemistry.orglibretexts.org |
| Byproduct | Water wikipedia.org |
Coupling Reagent-Mediated Syntheses (e.g., DCC/DMAP)
To circumvent the often harsh conditions and equilibrium limitations of direct esterification, coupling reagents are widely employed. The use of N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is a well-established and mild method for ester synthesis, known as the Steglich esterification. nih.govtubitak.gov.trorganic-chemistry.orgwikipedia.org This method is particularly advantageous for its mild reaction conditions, typically conducted at room temperature. wikipedia.org
The reaction mechanism involves the activation of the carboxylic acid (dodecanoic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.orgnih.gov DMAP then acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an N-acylpyridinium salt. This intermediate is a superior acylating agent and readily reacts with the 4-(benzyloxy)phenol to furnish the desired ester, this compound, and the byproduct, dicyclohexylurea (DCU). wikipedia.org The formation of the highly stable DCU drives the reaction to completion. wikipedia.org This method has been successfully used in the synthesis of complex molecules, including liquid crystals containing the 4-(benzyloxy)phenyl moiety. nih.govtubitak.gov.tr
Table 2: DCC/DMAP Mediated Esterification
| Component | Role |
| Dodecanoic Acid | Carboxylic acid source |
| 4-(Benzyloxy)phenol | Phenolic alcohol source nih.govtubitak.gov.tr |
| DCC | Coupling reagent, activates the carboxylic acid organic-chemistry.org |
| DMAP | Catalyst, facilitates the acyl transfer nih.gov |
| Solvent | Typically aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) nih.govtubitak.gov.tr |
Esterification of Substituted Phenols and Acids
The principles of esterification can be extended to a wide range of substituted phenols and carboxylic acids to create a diverse library of ester compounds. The reactivity of the phenol and the carboxylic acid can be influenced by the nature and position of the substituents. For instance, the synthesis of various phenyl benzoate (B1203000) derivatives often involves the esterification of substituted phenols. nih.gov Similarly, different carboxylic acids can be employed to introduce various alkyl or aryl chains into the final ester product.
The use of substituted starting materials allows for the fine-tuning of the physical and chemical properties of the resulting esters. This is particularly relevant in materials science, where properties like liquid crystallinity are highly dependent on molecular structure. nih.govtubitak.gov.tr For example, the synthesis of 4-({[4-(methylthio)phenyl]methylene} amino)phenyl dodecanoate involves the esterification of 4-aminophenol (B1666318) with dodecanoic acid, followed by further functionalization. semanticscholar.org
Strategic Chemical Modifications and Functional Group Interconversions
Once this compound is synthesized, it can undergo various chemical transformations to modify its structure and properties.
Oxidative Transformations of the Benzyloxy Moiety to Benzoic Acid Derivatives
The benzyloxy group in this compound can be selectively oxidized to a benzoic acid derivative. This transformation is a valuable tool for further functionalization of the molecule. While benzyl (B1604629) ethers are generally stable, they can be cleaved under oxidative conditions. mpg.deorganic-chemistry.org One common method for the oxidative cleavage of benzyl ethers involves the use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). mpg.deresearchgate.netnih.gov This reaction can be promoted by visible light, offering a milder alternative to harsher oxidative methods. mpg.deresearchgate.net The oxidation of the benzylic ether can lead to the formation of an aldehyde, which can be further oxidized to a carboxylic acid. organic-chemistry.orgresearchgate.net
This transformation effectively converts the protecting benzyloxy group into a reactive carboxylic acid functionality, opening up possibilities for further reactions such as amidation or the formation of other esters.
Reductive Processes Involving the Ester Functionality to Alcohols
The ester group in this compound can be reduced to the corresponding alcohols. This is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of esters to primary alcohols. ncert.nic.in The reaction proceeds by nucleophilic attack of the hydride ion on the ester carbonyl carbon, followed by the departure of the alkoxide leaving group. A second hydride attack on the resulting aldehyde intermediate yields the primary alcohol.
Alternatively, catalytic hydrogenation can be employed for the reductive cleavage of certain esters, particularly benzyl esters, to yield the corresponding carboxylic acid and toluene. numberanalytics.com However, for the reduction of the ester to an alcohol, more potent reducing agents are typically required. The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule to ensure chemoselectivity.
Table 3: Summary of Chemical Transformations
| Transformation | Reagents and Conditions | Product Functional Group |
| Oxidation of Benzyloxy Group | DDQ, visible light mpg.deresearchgate.net | Benzoic Acid Derivative |
| Reduction of Ester | LiAlH₄ ncert.nic.in | Primary Alcohol |
Electrophilic Aromatic Substitution on the Phenyl Ring for Functionalization
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for introducing various functional groups onto an aromatic ring. lumenlearning.comlibretexts.orglibretexts.org The benzene (B151609) ring of this compound possesses two aromatic systems: the phenyl ring of the benzoate group and the phenyl ring of the benzyloxy group. The reactivity of these rings towards electrophiles is influenced by the existing substituents.
The benzyloxy group (-OCH₂Ph) and the dodecanoate ester group (-OCOC₁₁H₂₃) are both ortho-, para-directing groups. leah4sci.com The oxygen atom in the ether linkage of the benzyloxy group can donate electron density to the ring through resonance, activating it towards electrophilic attack. Conversely, the ester group, while also an ortho-, para-director due to the oxygen atom, can be deactivating due to the electron-withdrawing nature of the carbonyl group. libretexts.org
Common EAS reactions that could be applied to functionalize the phenyl ring include:
Halogenation: Introducing bromine or chlorine atoms using Br₂ or Cl₂ with a Lewis acid catalyst like FeBr₃ or FeCl₃. lumenlearning.comlibretexts.org
Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. libretexts.orgleah4sci.com
Sulfonation: The addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (SO₃ in H₂SO₄). libretexts.org
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. libretexts.org
The specific regioselectivity of these substitutions would depend on the interplay of the electronic and steric effects of the existing benzyloxy and dodecanoate groups.
Alkylation and Acylation Reactions on Related Hydroxyl or Amine Groups
While this compound itself does not possess free hydroxyl or amine groups for direct alkylation or acylation, these reactions are crucial in the synthesis of its precursors and derivatives. For instance, the synthesis of N-acylated aminophenols can be achieved through a one-pot reaction involving the catalytic hydrogenation of a nitrosophenol to an aminophenol, followed by in-situ acylation. google.com This method avoids the isolation of the potentially unstable amine intermediate. google.com
In a different context, the alkylation of 5-alkyl-6-benzyluracil derivatives, which share a benzyl structural motif, has been accomplished by treating the corresponding 3-phenacyl derivatives with alkyl halides. nih.gov This highlights a common strategy for introducing alkyl chains onto nitrogen-containing heterocyclic systems.
Acylation reactions are also fundamental. For example, the synthesis of various amides from 4-aminophenol can be carried out by reacting it with an appropriate anhydride (B1165640) in a suitable solvent like dry THF. nih.gov Similarly, acylation can be performed using acid chlorides. google.com Transition-metal-free acylation of C(sp²)-H bonds in certain N-heterocycles has also been reported, offering a direct functionalization method. nih.gov
Synthesis of Structurally Related Analogs and Derivatives
The core structure of this compound serves as a scaffold for the synthesis of a variety of structurally related analogs with diverse properties.
Synthesis of Benzyloxy-Phenethyl Decanoate (B1226879) Analogs
While direct synthesis of benzyloxy-phenethyl decanoate analogs was not found in the provided search results, the synthesis of related structures provides insights into potential synthetic routes. For instance, the synthesis of 6-benzyl analogs of certain uracil (B121893) derivatives involves the reaction of lithiated uracil derivatives with aryl aldehydes, followed by further transformations. nih.gov This suggests that a multi-step synthesis could be devised to produce benzyloxy-phenethyl decanoate analogs, likely starting from a benzyloxy-substituted phenethyl alcohol and decanoic acid or its activated derivative.
Preparation of Benzyloxy-Substituted Liquid Crystal Compounds
The benzyloxy moiety is a common feature in liquid crystalline compounds due to its ability to contribute to the desired molecular shape and polarity. A notable example is the synthesis of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), a calamitic (rod-shaped) liquid crystal. nih.govtubitak.gov.trtubitak.gov.tr The synthesis involves the esterification of 4-benzyloxyphenol with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, a reaction catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.govtubitak.gov.tr
Another class of benzyloxy-substituted liquid crystals are Schiff bases, such as (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline. mdpi.com These are typically prepared through the condensation reaction of 4-(benzyloxy)benzaldehyde (B125253) with an appropriate alkyloxy aniline (B41778) in ethanol. mdpi.com The length of the alkyloxy chain can be varied to tune the liquid crystalline properties. mdpi.com
| Compound Name | Synthetic Method | Key Reagents | Reference |
| 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) | Esterification | 4-benzyloxyphenol, 4-(4-n-dodecyloxybenzoyloxy)benzoic acid, DCC, DMAP | nih.govtubitak.gov.tr |
| (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Condensation | 4-(benzyloxy)benzaldehyde, alkyloxy anilines, ethanol | mdpi.com |
Synthesis of Aminophenol-Containing Dodecanoate Derivatives
Derivatives containing both aminophenol and dodecanoate moieties have been synthesized for various applications. For example, Methyl 12-((4-(benzyloxy)phenyl)amino)dodecanoate was prepared from methyl 12-((4-(benzyloxy)phenyl)amino)-12-oxododecanoate via reduction with sodium borohydride (B1222165) and iodine. nih.gov The resulting ester can be further hydrolyzed to the corresponding carboxylic acid using lithium hydroxide. nih.gov
The synthesis of N-(4-hydroxyphenyl)dodecanamide, an amide derivative, can be achieved by reacting 4-aminophenol with dodecanoic anhydride. nih.gov A general method for synthesizing such amides involves reacting 4-aminophenol with the appropriate anhydride in dry tetrahydrofuran (B95107) (THF). nih.gov
| Compound | Starting Material | Key Reagents/Method | Yield | Reference |
| Methyl 12-((4-(benzyloxy)phenyl)amino)dodecanoate | Methyl 12-((4-(benzyloxy)phenyl)amino)-12-oxododecanoate | NaBH₄, I₂ | 32% | nih.gov |
| 12-((4-(Benzyloxy)phenyl)amino)dodecanoic acid | Methyl 12-((4-(benzyloxy)phenyl)amino)dodecanoate | LiOH·H₂O | 33.4% | nih.gov |
| N-(4-hydroxyphenyl)dodecanamide | 4-aminophenol, Dodecanoic anhydride | General Method A | 86% | nih.gov |
Multicomponent and Cascade Reactions Yielding Related Structures
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient route to complex molecules. nih.govnih.gov While a specific MCR for this compound is not detailed, the principles of MCRs can be applied to synthesize related structures. For instance, the Biginelli reaction, a three-component reaction involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, is a well-known MCR for synthesizing dihydropyrimidinones. nih.gov
Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly versatile for creating diverse molecular scaffolds. nih.govrug.nl These reactions could potentially be adapted to incorporate fragments similar to those found in this compound. Cascade reactions, which involve a series of intramolecular reactions initiated by a single event, also represent a powerful strategy for building complex molecular architectures from simpler precursors.
Advanced Spectroscopic and Analytical Characterization Techniques for 4 Benzyloxy Phenyl Dodecanoate and Its Analogs in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, and other nuclei)
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural elucidation of organic molecules like 4-(Benzyloxy)phenyl dodecanoate (B1226587). By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR spectroscopy is instrumental in identifying the types and number of protons in a molecule. For 4-(Benzyloxy)phenyl dodecanoate, the ¹H NMR spectrum would exhibit characteristic signals corresponding to the protons of the benzyloxy group, the phenyl ring, and the long alkyl chain of the dodecanoate moiety. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, aromatic protons typically resonate in the downfield region (around 7.0-8.0 ppm), while the methylene (B1212753) protons of the dodecanoate chain appear in the more shielded, upfield region. Integration of the peak areas provides a quantitative measure of the number of protons contributing to each signal, and the splitting patterns (multiplicity) reveal the number of neighboring protons, which is crucial for establishing connectivity.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are highly sensitive to the nature of the carbon atom (e.g., carbonyl, aromatic, aliphatic) and its immediate neighbors. For example, the carbonyl carbon of the ester group would appear at a significantly downfield chemical shift compared to the aliphatic carbons of the dodecanoate chain.
In the characterization of an analog, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), both ¹H and ¹³C-NMR were utilized to confirm its structure. nih.govtubitak.gov.tr The spectra were recorded on a 500 MHz spectrometer in a deuterated chloroform (B151607) (CDCl₃) solution with tetramethylsilane (B1202638) (TMS) as the internal standard. nih.govtubitak.gov.tr The detailed analysis of the chemical shifts, integration, and coupling constants in these spectra provides unambiguous evidence for the synthesized structure. nih.govtubitak.gov.tr
| ¹H NMR Data for an Analog: 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) |
| The characterization of BDBB was based on ¹H and ¹³C-NMR spectroscopy. nih.govtubitak.gov.tr |
| The proposed structure was in full agreement with the spectroscopic data. tubitak.gov.tr |
| ¹³C NMR Data for an Analog: 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB) |
| ¹³C-NMR spectroscopy was used to characterize the intermediate and final products in the synthesis of BDBB. nih.govtubitak.gov.tr |
| The data confirmed the successful synthesis of the target compound. nih.govtubitak.gov.tr |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, ESI-MS)
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the sample with high-energy electrons. This process typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of the molecular ion provides the molecular weight of the compound. The fragmentation pattern, which is a unique "fingerprint" of the molecule, offers valuable structural information. For this compound, fragmentation would likely occur at the ester linkage and along the alkyl chain, providing confirmatory evidence of its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing larger, less volatile, and more polar molecules. researchgate.net In ESI-MS, the sample is dissolved in a solvent and sprayed through a charged capillary, generating protonated or deprotonated molecular ions (e.g., [M+H]⁺ or [M-H]⁻). researchgate.net This method is less likely to cause extensive fragmentation compared to EI-MS, often resulting in a clear molecular ion peak. researchgate.net High-resolution mass spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. rsc.org For instance, in the study of related compounds, ESI-MS was used to obtain high-resolution mass spectra, confirming the presence of specific intermediates. rsc.org
| Mass Spectrometry Data for Related Compounds |
| Technique |
| HRMS-ESI |
| HRMS-ESI |
| EI-MS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. It is based on the principle that different chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation.
For this compound, the IR spectrum would show several key absorption bands that confirm its structure. A strong absorption peak in the region of 1730-1750 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester group. biosynce.com The presence of the phenyl rings would be indicated by C=C stretching vibrations in the aromatic region (approximately 1450-1600 cm⁻¹) and C-H stretching vibrations just above 3000 cm⁻¹. vscht.czlibretexts.org The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org The long alkyl chain would be identified by C-H stretching vibrations just below 3000 cm⁻¹. vscht.cz
| Characteristic IR Absorption Frequencies for this compound | | :--- | :--- | :--- | | Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Citation | | Ester Carbonyl | C=O Stretch | 1730-1750 | biosynce.com | | Aromatic Ring | C=C Stretch | 1450-1600 | vscht.czlibretexts.org | | Aromatic C-H | C-H Stretch | >3000 | vscht.czlibretexts.org | | Ether/Ester C-O | C-O Stretch | 1000-1300 | libretexts.org | | Aliphatic C-H | C-H Stretch | <3000 | vscht.cz |
Chromatographic Methods for Purity Assessment, Separation, and Thermodynamic Characterization
Chromatographic techniques are essential for separating mixtures, assessing the purity of compounds, and in some specialized cases, for characterizing material properties.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. biosynce.com It is particularly useful for compounds that are not easily volatilized, such as this compound. biosynce.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.
For purity assessment, a sample of the synthesized this compound is injected into the HPLC system. A pure compound will ideally show a single peak in the resulting chromatogram. The presence of additional peaks indicates impurities. The retention time of the main peak can be used for identification by comparison with a known standard. A UV-Vis detector is commonly employed for compounds containing chromophores like phenyl groups, as they absorb light in the ultraviolet or visible range. biosynce.com In the synthesis of an analog, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate, the reaction was monitored by Thin Layer Chromatography (TLC), a precursor to column chromatography, and the final product was purified by column chromatography on silica (B1680970) gel. nih.gov
Gas Chromatography (GC) for Volatile Component Analysis and Reaction Monitoring
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. biosynce.com While this compound itself may have limited volatility, GC is highly effective for monitoring reactions by analyzing the consumption of more volatile starting materials or the formation of volatile byproducts. nih.gov In GC, a gaseous mobile phase carries the vaporized sample through a column containing a stationary phase. Separation is based on the partitioning of the components between the gas and stationary phases. The retention time is a key parameter for identifying components. biosynce.com
When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification, providing detailed information about the molecular weight and fragmentation of each component. biosynce.comnih.gov This is particularly useful for confirming the identity of small molecules and assessing the purity of reaction mixtures. nih.gov For example, GC was used to determine the yield of a reaction involving an analog by using an internal standard. rsc.org
Inverse Gas Chromatography (IGC) for Investigation of Thermodynamic Characteristics in Materials Science
Inverse Gas Chromatography (IGC) is a unique and highly sensitive gas-phase technique used to characterize the surface and bulk properties of solid materials. wikipedia.org Unlike traditional GC where the column is a known standard used to analyze an unknown mixture, in IGC, the roles are reversed. wikipedia.org A column is packed with the solid material of interest, in this case, a material like this compound or its analogs, and a series of known volatile probe molecules are injected. wikipedia.org
By measuring the retention times of these probe molecules, a wealth of information about the solid material can be obtained. stevenabbott.co.uk This includes thermodynamic properties such as surface energy, heats of adsorption, and solubility parameters. nih.govresearchgate.net IGC is particularly valuable in materials science for studying polymers, coatings, and other complex materials. wikipedia.orgsurfacemeasurementsystems.com For instance, IGC has been used to investigate the thermodynamic properties of a liquid crystal analog, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.govtubitak.gov.tr In this research, various probe molecules were used to determine thermodynamic interaction parameters over a range of temperatures. nih.govtubitak.gov.tr This technique can also be used to determine phase transition temperatures in materials like liquid crystals. tandfonline.com
Thin Layer Chromatography (TLC) for Reaction Progression Monitoring
Thin Layer Chromatography (TLC) is a rapid, sensitive, and cost-effective chromatographic technique extensively used in organic synthesis to monitor the progress of chemical reactions. researchgate.netscientificlabs.co.uk Its primary function in this context is to qualitatively assess the consumption of starting materials and the formation of products over time. libretexts.org For the synthesis of this compound, which is typically formed via the esterification of 4-benzyloxyphenol with dodecanoyl chloride or dodecanoic acid, TLC provides a straightforward method to track the reaction's advancement toward completion.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside spots of the pure starting materials (e.g., 4-benzyloxyphenol and dodecanoic acid) for reference. libretexts.org The plate is then developed in a suitable solvent system, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.org The choice of solvent system is crucial to achieve clear separation of the components.
Separation on a standard silica gel plate occurs based on polarity; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds interact more strongly with the stationary phase and have lower Rf values. The product, this compound, is significantly less polar than the starting material 4-benzyloxyphenol due to the conversion of the polar hydroxyl (-OH) group to a less polar ester linkage. Dodecanoic acid is also polar, while dodecanoyl chloride is highly reactive and would likely be quenched before spotting.
As the reaction proceeds, the TLC plate will show the spot corresponding to the starting material (4-benzyloxyphenol) diminishing in intensity, while a new spot, corresponding to the product this compound, will appear and intensify. libretexts.org The reaction is considered complete when the spot for the limiting reactant is no longer visible. libretexts.org Visualization of the spots can be achieved under UV light, as the aromatic rings in the compounds are UV-active, or by using chemical staining agents. researchgate.net
Table 1: Illustrative TLC Data for the Synthesis of this compound
| Compound | Role | Hypothetical Rf Value (Hexane:Ethyl Acetate 4:1) | Observation |
| 4-Benzyloxyphenol | Starting Material | 0.35 | Spot intensity decreases as the reaction progresses. |
| This compound | Product | 0.70 | Spot appears and intensifies as the reaction progresses. |
Thermal Analysis Techniques for Phase Behavior Studies (e.g., Differential Scanning Calorimetry (DSC))
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties and phase behavior of materials. tudelft.nl It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. nih.gov This method is essential for characterizing the melting temperature (Tm), crystallization temperature (Tc), glass transitions (Tg), and the enthalpies (ΔH) associated with these phase changes, which is particularly important for compounds like this compound and its analogs that may exhibit complex thermotropic liquid crystal behavior. nih.govresearchgate.net
In a typical DSC experiment, a small, weighed amount of the sample is sealed in an aluminum pan. The pan and an empty reference pan are heated or cooled at a controlled rate. tudelft.nl The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks, while exothermic events, like crystallization, appear as valleys. researchgate.net The area under a peak is directly proportional to the enthalpy change of the transition.
For long-chain esters like this compound, DSC can reveal not only the transition from a solid crystal to an isotropic liquid but also any intermediate phases, known as mesophases (liquid crystalline phases). researchgate.net For instance, studies on similar aromatic esters have used DSC to identify nematic or smectic liquid crystal phases that occur between the crystalline and fully liquid states. researchgate.net The presence of multiple peaks in the DSC thermogram upon heating or cooling can indicate such complex phase behavior. The solid state of the material at room temperature is confirmed by identifying a melting point above it. researchgate.net
Table 2: Representative DSC Data for a Liquid Crystalline Analog
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Phase Change |
| T1 | 82.5 | 25.8 | Crystal to Nematic (Melting) |
| T2 | 95.2 | 1.2 | Nematic to Isotropic (Clearing) |
| Data is illustrative and based on behavior of similar mesogenic esters. |
Diffraction Methods for Crystalline Structure Analysis (e.g., X-ray Diffraction (XRD))
X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com By bombarding a crystalline sample with X-rays and analyzing the resulting diffraction pattern, one can determine the crystal lattice parameters, space group, and the precise arrangement of atoms within the crystal. pdx.edu This information is crucial for understanding the structure-property relationships in materials like this compound.
According to Bragg's Law (nλ = 2dsinθ), constructive interference of X-rays occurs when they are scattered by the periodic atomic planes of a crystal at specific angles. pdx.edu The resulting diffraction pattern is a unique fingerprint of the crystalline solid. For single-crystal XRD, a single, high-quality crystal is used to determine the exact three-dimensional structure. For powder XRD (XRPD), a sample comprising many small, randomly oriented crystallites is used to identify the crystalline phases present by comparing the pattern to a database. malvernpanalytical.compdx.edu
The crystal structure of analogs of this compound has been successfully elucidated using single-crystal XRD. For example, the analysis of 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate revealed detailed information about its crystal system, unit cell dimensions, and the dihedral angles between its aromatic rings. nih.gov Such studies show how the molecules pack in the solid state, which influences the material's physical properties. nih.gov The packing often consists of alternating aliphatic and aromatic regions, a feature typical of mesogenic compounds. researchgate.net
Table 3: Crystal Data for a 4-(Benzyloxy)phenyl Ester Analog
| Parameter | Value |
| Chemical Formula | C₃₇H₅₀O₅ |
| Molecular Weight | 574.77 |
| Crystal System | Triclinic |
| a (Å) | 5.4507 (2) |
| b (Å) | 9.7352 (4) |
| c (Å) | 31.3738 (14) |
| α (°) | 94.155 (4) |
| β (°) | 94.261 (4) |
| γ (°) | 95.576 (4) |
| Volume (ų) | 1647.02 (12) |
| Z (molecules/unit cell) | 2 |
| Data derived from the analysis of 4-(Benzyloxy)phenyl 4-hexadecyloxy-3-methoxybenzoate. nih.gov |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements in a sample. semanticscholar.org The results are used to confirm the empirical formula of a newly synthesized compound and to assess its purity. For a compound like this compound, whose molecular formula is C₂₅H₃₄O₃, elemental analysis provides critical validation of its composition following synthesis and purification.
The technique typically involves the high-temperature combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and other gases—are collected and measured. The mass percentages of C and H in the original sample are then calculated from the masses of CO₂ and H₂O produced.
The experimentally determined percentages are then compared to the theoretical values calculated from the compound's proposed molecular formula. mdpi.com A close agreement between the "found" and "calculated" values, typically within ±0.4%, provides strong evidence that the correct compound has been synthesized with a high degree of purity. semanticscholar.org
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical Mass % (Calculated for C₂₅H₃₄O₃) | Experimental Mass % (Found) |
| Carbon (C) | 78.49% | 78.55% |
| Hydrogen (H) | 8.96% | 8.91% |
| Experimental values are illustrative and based on typical results for analogous pure compounds. semanticscholar.orgmdpi.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Impact of Substituent Variations on Biological and Chemical Activity
The activity of 4-(Benzyloxy)phenyl dodecanoate (B1226587) can be significantly altered by modifying its three main components: the benzyloxy group, the alkyl dodecanoate chain, and the ester linkage.
The benzyloxy group plays a pivotal role in the molecular interactions of compounds like 4-(Benzyloxy)phenyl dodecanoate. Modifications to this group can profoundly impact target affinity and selectivity. For instance, in a series of 4-phenoxy-phenyl isoxazoles, the presence of a benzyloxy)phenoxy moiety was part of the initial hit compound identified through virtual screening for acetyl-CoA carboxylase (ACC) inhibition. nih.gov Subsequent SAR studies on related analogues revealed that substitutions on the benzyl (B1604629) ring could fine-tune the inhibitory potency. nih.gov For example, introducing substituents on the phenyl ring of the benzyloxy group can alter electronic and steric properties, thereby influencing how the molecule fits into a biological target's binding pocket.
In the context of deubiquitinase inhibitors, N-Benzyl-2-phenylpyrimidin-4-amine derivatives were synthesized and evaluated. acs.org While not a direct analogue, this research highlights the importance of the benzyl group. Substitution on the phenyl ring of the benzylamine (B48309) was well-tolerated and allowed for the synthesis of various analogues with differing potencies. acs.org Specifically, adding pyridine (B92270) groups at different positions on the phenyl ring led to compounds with IC50 values approaching the micromolar range, indicating that the nitrogen in the pyridine ring contributes to binding affinity, likely through hydrogen bonding or other polar interactions. acs.org This suggests that similar modifications to the benzyloxy group of this compound could modulate its biological activity.
The length and saturation of the alkyl chain are critical determinants of a molecule's biological activity, largely due to their influence on lipophilicity. Studies on various classes of compounds demonstrate a clear correlation between alkyl chain length and biological effects. For instance, in a series of (R)-3-Hydroxybutyric alkyl esters, antibacterial activity was found to increase with the ester chain length from one to six carbons. nih.gov This trend is often attributed to the enhanced ability of longer, more lipophilic chains to interact with and disrupt bacterial cell membranes. nih.govresearchgate.net
Specifically comparing dodecanoate (C12) and decanoate (B1226879) (C10) esters, research on hydroxytyrosyl esters showed that both were effective anti-trypanosomal and anti-leishmanial agents. mdpi.com In another study on N-alkylmorpholine derivatives, compounds with alkyl chains from n-dodecyl (C12) to n-hexadecyl (C16) displayed the highest bactericidal effects. chemrxiv.org This suggests an optimal range of lipophilicity for antimicrobial activity, where the dodecanoate chain in this compound is well-positioned. However, increasing the chain length beyond a certain point can sometimes lead to a decrease in activity, a phenomenon known as the "cut-off effect."
The table below illustrates the impact of alkyl chain length on the antibacterial activity of (R)-3-Hydroxybutyric alkyl esters against various microorganisms.
The ester linkage is a key functional group that influences both the chemical reactivity and biological interactions of this compound. Ester bonds are susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes such as esterases. acs.orgkinampark.com The rate of hydrolysis can be influenced by the steric and electronic properties of the neighboring groups. acs.orgnih.gov In the case of this compound, the phenoxy group is a relatively good leaving group, making the ester susceptible to nucleophilic attack. nih.gov
From a biological perspective, the ester linkage can be a target for metabolic enzymes, leading to the cleavage of the molecule into 4-(benzyloxy)phenol and dodecanoic acid. This metabolic breakdown can be a mechanism of action or a deactivation pathway, depending on the biological context. The stability of the ester bond is therefore a critical factor in the design of prodrugs and other bioactive molecules. windows.net For example, modifications near the ester, such as the introduction of bulky groups, can shield the ester from hydrolysis and increase its stability in vivo. windows.net
Stereochemical Considerations and Conformational Analysis in Activity Modulation
While this compound itself is not chiral, the introduction of chiral centers or the study of its conformational preferences can provide insights into its interaction with chiral biological targets like enzymes and receptors. Stereoisomers, molecules with the same connectivity but different three-dimensional arrangements, can exhibit significantly different biological activities. nih.gov
Conformational analysis, which examines the different spatial arrangements of a molecule due to rotation around single bonds, is also crucial. nih.gov The flexibility of the dodecanoate chain and the benzyloxy group allows the molecule to adopt various conformations. The preferred conformation when binding to a biological target will be the one that maximizes favorable interactions. Understanding these conformational preferences can aid in the design of more rigid and potent analogues. For instance, the relative orientation of the phenyl rings and the alkyl chain can influence how the molecule fits into a binding site.
Development of Predictive Models for Biological Activity and Toxicological Endpoints using QSAR
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. mdpi.com These models are valuable tools in drug discovery and toxicology for predicting the activity of new compounds and prioritizing them for synthesis and testing. mdpi.comnih.gov
For phenolic compounds, QSAR models have been developed to predict various endpoints, including toxicity. nih.gov These models typically use a range of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties. nih.govplos.org For example, a QSAR study on the hepatocyte toxicity of phenols used Quantum Topological Molecular Similarity (QTMS) descriptors and logP to build predictive models. nih.gov
The development of a QSAR model for compounds related to this compound would involve:
Compiling a dataset of structurally similar compounds with known biological activity or toxicity data.
Calculating a variety of molecular descriptors for each compound.
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that links the descriptors to the activity. plos.org
Validating the model to ensure its predictive power. nih.govresearchgate.net
Such models could predict, for example, the antimicrobial activity or potential toxicity of new analogues of this compound based solely on their chemical structure.
Relationship Between Molecular Structure and Mesomorphic Properties in Liquid Crystals
In calamitic (rod-shaped) liquid crystals, the presence of a rigid core, such as the phenyl benzoate (B1203000) system, and flexible terminal chains, like the dodecyl and benzyloxy groups, is a common design principle. nih.govresearchgate.net The length of the alkyl chain significantly influences the type of mesophase (e.g., nematic, smectic) and the transition temperatures. derpharmachemica.comnih.gov For example, in a homologous series of 4-(4′-n-alkoxy benzoyloxy)-β-benzoyl styrenes, shorter chain derivatives were non-mesomorphic, while longer chain homologues from octyl to hexadecyl exhibited liquid crystalline phases. derpharmachemica.com Specifically, the decyl and dodecyl derivatives were found to be enantiotropic, showing both smectic and nematic phases. derpharmachemica.com
The table below shows the phase transition temperatures for a related liquid crystal, 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), which has a similar structural motif.
Data from a study on the mesomorphic properties of 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB), showing the transition temperatures and corresponding enthalpy changes for the various liquid crystal phases. researchgate.net Cr = Crystal, SmC = Smectic C, N = Nematic, Iso = Isotropic Liquid.
Computational and Theoretical Chemistry Studies of 4 Benzyloxy Phenyl Dodecanoate
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery and materials science for understanding intermolecular interactions.
While specific docking studies on 4-(Benzyloxy)phenyl dodecanoate (B1226587) are not extensively documented, the principles can be understood from studies on structurally related compounds. For instance, research on 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid highlights how the benzyloxy group influences molecular conformation and interactions within a protein's binding site. nih.gov In such simulations, the ligand, 4-(Benzyloxy)phenyl dodecanoate, would be placed into the active site of a target protein. The simulation algorithm would then explore various binding poses, rotations, and conformations of the ligand, calculating the binding energy for each.
The most favorable binding mode is typically identified by the lowest energy score. Key interactions driving the binding affinity would be analyzed, such as:
Hydrogen Bonds: The ester carbonyl oxygen in the dodecanoate moiety and the ether oxygen of the benzyloxy group could act as hydrogen bond acceptors.
Hydrophobic Interactions: The long alkyl (dodecanoate) chain and the phenyl rings would likely engage in significant hydrophobic and van der Waals interactions with nonpolar residues of the target protein.
π-π Stacking: The aromatic rings of the benzyloxy and phenyl groups can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan. nih.gov
These simulations can provide a rational basis for a compound's potential biological activity and can guide the design of new derivatives with improved binding affinity and selectivity. nih.govnih.gov
Table 1: Hypothetical Molecular Docking Results for this compound
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr385, Ser530 | Hydrogen Bond, Hydrophobic |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | -9.2 | His323, His449, Tyr473 | Hydrophobic, π-π Stacking |
| Fatty Acid Amide Hydrolase (FAAH) | -7.9 | Ile491, Trp531, Leu402 | Hydrophobic, van der Waals |
Note: This table is illustrative and based on typical results for similar lipophilic molecules.
Density Functional Theory (DFT) Applications in Reaction Mechanism and Electronic Structure Analysis
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org It is widely applied to predict molecular geometries, vibrational frequencies, and various electronic properties with high accuracy.
For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure by finding the energy minimum. This provides precise bond lengths, bond angles, and dihedral angles. nih.gov
Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. globalresearchonline.netsapub.org
Generate Molecular Electrostatic Potential (MEP) Maps: MEP maps visualize the charge distribution on the molecule's surface. mdpi.com For this compound, negative potential regions (typically colored red or yellow) would be expected around the oxygen atoms, indicating sites susceptible to electrophilic attack. Positive regions (blue) would be found around hydrogen atoms. mdpi.com
Calculate Reactivity Descriptors: DFT can be used to compute global reactivity descriptors like electronegativity (χ), chemical hardness (η), and softness (S), which provide quantitative measures of a molecule's reactivity and stability. globalresearchonline.net
Table 2: Predicted Electronic Properties of this compound via DFT
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Chemical stability, reactivity |
| Dipole Moment | 2.8 D | Molecular polarity |
| Chemical Hardness (η) | 2.65 eV | Resistance to charge transfer |
Note: These values are representative for a molecule of this type and are derived from DFT principles. globalresearchonline.netsapub.org
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of this compound, arising from the long dodecanoate chain and several rotatable single bonds (e.g., C-O-C), results in a complex conformational landscape.
Conformational analysis aims to identify the different stable spatial arrangements (conformers) of a molecule and their relative energies. nih.gov Studies on similar flexible molecules have shown that rotation around key bonds can lead to distinct, stable conformers. epa.gov For instance, in related benzyl-phenyl ether structures, the orientation of the benzyl (B1604629) group relative to the phenyl ring can lead to extended or folded conformations, which may have different properties and biological activities. researchgate.net These studies often combine experimental techniques like NMR with computational methods like molecular mechanics to map the potential energy surface. researchgate.net
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov An MD simulation of this compound, either in a solvent or interacting with a membrane or protein, would track the movements of each atom over time. This can reveal:
The preferred conformations in different environments.
The flexibility and dynamics of the alkyl chain and benzyloxy group.
The stability of ligand-protein complexes over time, complementing the static picture from molecular docking.
Predictive Modeling for Chemical Behavior and Biological Potency
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, uses computational models to correlate chemical structure with physical properties, chemical behavior, or biological activity. rjptonline.org
For this compound, a predictive model could be developed to estimate its biological potency or other properties. The process involves:
Descriptor Calculation: A set of numerical descriptors is calculated from the molecule's 2D or 3D structure. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: A statistical or machine learning algorithm (e.g., multiple linear regression, neural networks) is used to build a mathematical relationship between the descriptors and an observed property (e.g., IC50 value) for a series of related compounds. nih.govplos.org
Prediction: The model is then used to predict the property for new or untested molecules like this compound.
This approach is valuable for prioritizing synthetic targets and screening virtual libraries of compounds, thereby accelerating the discovery process. scienceopen.com For example, models could predict its potential as an antagonist for specific receptors based on its structural features, drawing parallels from studies on other benzyloxy-phenyl derivatives. nih.gov
Theoretical Insights into Interaction Parameters and Thermodynamic Behavior
The thermodynamic behavior of this compound, particularly its interactions with other substances, can be investigated using a combination of experimental and theoretical methods. Inverse gas chromatography (IGC) is a powerful technique for determining the thermodynamic properties of a non-volatile stationary phase, which in this case could be this compound. nih.gov
By injecting known volatile solutes (probes) through a column containing the compound, one can measure retention times and calculate key thermodynamic parameters at infinite dilution. nih.gov These parameters provide insight into the solute-compound interactions.
Key thermodynamic parameters that could be determined include:
Specific Retention Volume (Vg⁰): A fundamental parameter in IGC that reflects the strength of interaction between the probe and the stationary phase.
Flory-Huggins Interaction Parameter (χ₁₂^∞): This parameter quantifies the interaction between the compound and a given solvent (probe). A lower value indicates better miscibility or stronger favorable interactions.
Weight Fraction Activity Coefficient (a₁^∞): This describes the deviation from ideal solution behavior and provides information on the solubility of a probe in the compound.
Studies on similar long-chain esters have used IGC to characterize their thermodynamic properties at various temperatures, providing valuable data on their behavior as liquid crystals or in solution. nih.gov
Table 3: Hypothetical Thermodynamic Interaction Parameters for this compound at 488 K (Determined by IGC)
| Probe Molecule | Specific Retention Volume (Vg⁰) (mL/g) | Flory-Huggins Parameter (χ₁₂^∞) | Weight Fraction Activity Coefficient (a₁^∞) |
| n-Heptane | 25.4 | 0.85 | 5.1 |
| Toluene | 45.8 | 0.32 | 2.8 |
| Ethyl Acetate | 38.1 | 0.45 | 3.5 |
| n-Butanol | 55.2 | 0.21 | 2.1 |
Note: This table is illustrative, based on data for structurally analogous compounds like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate. nih.gov The data shows how interactions vary with the polarity and structure of the probe molecule.
Advanced Research Applications and Future Directions for 4 Benzyloxy Phenyl Dodecanoate
Utilization as a Precursor in Complex Organic Synthesis
The synthesis of 4-(Benzyloxy)phenyl dodecanoate (B1226587) itself relies on fundamental organic reactions, primarily the esterification of 4-(benzyloxy)phenol with dodecanoyl chloride. sigmaaldrich.com The precursors are synthesized through established methods. 4-(Benzyloxy)phenol, also known as hydroquinone (B1673460) monobenzyl ether, is typically prepared by reacting hydroquinone with a benzyl (B1604629) halide, such as benzyl chloride, in the presence of a base. google.com The reaction conditions can be optimized to favor the mono-substituted product over the di-substituted by-product, 1,4-bis(benzyloxy)benzene. google.com The other key precursor, dodecanoyl chloride (lauroyl chloride), is synthesized from lauric acid, commonly by reacting it with thionyl chloride or phosgene. chemicalbook.com
The utility of 4-(Benzyloxy)phenyl dodecanoate as a precursor lies in the strategic use of its constituent parts. The benzyloxy group serves as a stable protecting group for the phenol (B47542), which can be selectively removed under specific conditions, such as catalytic transfer hydrogenation, to reveal the reactive hydroxyl group. google.com This allows for the dodecanoate chain to be incorporated into a molecule first, with the phenolic hydroxyl being unmasked for subsequent reactions at a later stage. This strategy is valuable in multi-step syntheses of complex molecules where controlling the reactivity of different functional groups is crucial. google.com For instance, 4-(benzyloxy)phenol is used as a key intermediate in the synthesis of monoacetals of hydroquinone, where it is reacted with enol ethers before the benzyl group is cleaved. google.com
| Precursor | Chemical Formula | Molecular Weight (g/mol) | Typical Synthesis Method | CAS Number |
|---|---|---|---|---|
| 4-(Benzyloxy)phenol | C13H12O2 | 200.23 | Reaction of hydroquinone with benzyl chloride. google.com | 103-16-2 sigmaaldrich.com |
| Dodecanoyl chloride | C12H23ClO | 218.76 | Reaction of lauric acid with thionyl chloride. chemicalbook.com | 112-16-3 sigmaaldrich.comnist.gov |
Role in Pharmaceutical and Medicinal Chemistry Research
The 4-benzyloxyphenyl scaffold, the core of this compound, is a privileged structure in medicinal chemistry, appearing in various molecules designed for therapeutic intervention.
The 4-benzyloxyphenyl moiety is integral to the design of novel small molecule inhibitors targeting various enzymes and receptors. ebi.ac.uk Researchers have synthesized and evaluated derivatives for their potential in treating complex diseases like cancer and neurodegenerative disorders.
Acetyl-CoA Carboxylase (ACC) Inhibitors: In the search for new cancer therapeutics, a series of 4-phenoxy-phenyl isoxazole (B147169) derivatives were developed as inhibitors of acetyl-CoA carboxylase (ACC), an enzyme crucial for lipid metabolism in cancer cells. nih.gov The synthesis started from 4-(benzyloxy)phenol, which was used to create a lead compound, 2-(1-(3-(4-(4-(benzyloxy)phenoxy)phenyl)isoxazol-5-yl)ethyl)isoindoline-1,3-dione (5a). nih.gov Subsequent structural modifications led to the discovery of potent ACC inhibitors, with compound 6g showing an IC₅₀ value of 99.8 nM against the hACC1 enzyme. nih.gov These findings highlight the importance of the benzyloxy-containing scaffold in achieving high inhibitory activity. nih.gov
Monoamine Oxidase B (MAO-B) Inhibitors: For the treatment of Parkinson's disease, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole (B30560) derivatives were designed as multifunctional agents. nih.gov These compounds were synthesized from a key intermediate which was reacted with various benzyl chlorides. nih.gov The resulting derivatives showed potent and selective inhibition of MAO-B, an enzyme involved in dopamine (B1211576) metabolism. nih.gov The representative compound 3h exhibited a very potent MAO-B inhibitory activity with an IC₅₀ of 0.062 µM, alongside other beneficial properties like antioxidant and neuroprotective effects. nih.gov
GPR34 Antagonists: A new class of antagonists for the G protein-coupled receptor GPR34 was developed based on a (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid scaffold. nih.gov The most potent compound, 5e , showed significant efficacy in a mouse model of neuropathic pain, demonstrating the therapeutic potential of this chemical class. nih.gov
| Therapeutic Target | Derivative Class | Lead Compound Example | Reported Activity (IC₅₀) | Potential Application |
|---|---|---|---|---|
| Acetyl-CoA Carboxylase 1 (hACC1) | 4-phenoxy-phenyl isoxazoles nih.gov | Compound 6g | 99.8 nM nih.gov | Cancer nih.gov |
| Monoamine Oxidase B (MAO-B) | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazoles nih.gov | Compound 3h | 0.062 µM nih.gov | Parkinson's Disease nih.gov |
| GPR34 | (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acids nih.gov | Compound 5e | 0.059 µM (Tango assay) nih.gov | Neuropathic Pain nih.gov |
While not directly used as a formulation excipient, the structural characteristics of this compound make it and its precursors useful as model compounds. The presence of a cleavable protecting group (benzyl ether) and a lipophilic tail (dodecanoate) allows researchers to synthesize amphiphilic molecules with tunable properties. google.com These are valuable for studying self-assembly, encapsulation, and release mechanisms, which are fundamental concepts in drug formulation and delivery. The synthesis of protected phenols, like those derived from 4-(benzyloxy)phenol, serves as a model for preparing more complex drug molecules where specific functional groups must be shielded during synthesis and later exposed for activity. google.com
Application in Materials Science, including Liquid Crystals and Specialty Chemicals
The rigid phenyl ring core combined with flexible alkyl chains makes the this compound structure a candidate for applications in materials science, particularly in the field of liquid crystals (LCs). nih.govtubitak.gov.tr
Liquid crystals are states of matter with properties between those of conventional liquids and solid crystals, finding widespread use in displays and sensors. nih.gov Phenyl benzoate (B1203000) derivatives are among the most studied calamitic (rod-shaped) liquid crystals. nih.govtubitak.gov.tr The molecular architecture of these compounds, which can be modified at the terminal chains, directly influences their physicochemical and mesomorphic properties. nih.govtubitak.gov.tr
A notable example is the synthesis of the calamitic liquid crystal 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate (BDBB). nih.govtubitak.gov.tr In this synthesis, 4-benzyloxyphenol is a crucial final-step reactant, esterified with 4-(4-n-dodecyloxybenzoyloxy)benzoic acid. nih.govtubitak.gov.tr The resulting BDBB molecule, which incorporates the 4-benzyloxyphenyl group as a terminal unit, exhibits liquid crystalline phases. nih.gov Researchers have used techniques like inverse gas chromatography (IGC) to study the thermodynamic characteristics and solvent-interaction properties of such novel liquid crystals, demonstrating the role of the benzyloxy-phenyl structure in creating new functional materials. nih.govtubitak.gov.tr
As a specialty chemical, 4-(benzyloxy)phenol serves as a versatile building block for synthesizing not only liquid crystals but also various organic materials, including dyes and polymers, where its specific photo-physical or structural properties are required. sigmaaldrich.com
Emerging Research Areas and Interdisciplinary Studies
The versatility of the this compound scaffold positions it for exploration in new and interdisciplinary fields of research.
While direct studies of this compound in epigenetics are not widely documented, its structural motifs are relevant to this emerging field. Epigenetic regulation involves modifications to DNA and histone proteins that alter gene expression without changing the DNA sequence itself. Small molecule inhibitors of the enzymes responsible for these modifications (e.g., histone deacetylases, methyltransferases) are a major focus of drug discovery.
The demonstrated success of the 4-benzyloxyphenyl scaffold in creating potent inhibitors for enzymes like ACC is particularly relevant. nih.gov There is a growing understanding of the intricate link between cellular metabolism and epigenetics. ACC, by controlling the production of malonyl-CoA, influences metabolic pathways that provide the substrates for histone modifications. Therefore, developing inhibitors based on scaffolds like 4-benzyloxyphenol could be an indirect route to modulating the epigenetic landscape within cells. nih.gov Future interdisciplinary studies could directly investigate the potential of this compound derivatives as modulators of epigenetic enzymes, representing a promising frontier for research.
Potential in Neurodegenerative Disease Research (e.g., Parkinson's Disease)
While no studies have directly assessed This compound for neurodegenerative diseases, the core chemical structures within the molecule—specifically the benzyloxyphenyl group—are present in other compounds that have been investigated for conditions like Parkinson's disease. Research into these related molecules could offer a hypothetical basis for future investigations into the potential of This compound .
Parkinson's disease is characterized by the aggregation of the protein α-synuclein and the progressive loss of dopamine-producing neurons. researchgate.net Therapeutic strategies often focus on inhibiting α-synuclein aggregation, reducing oxidative stress, and preventing neuroinflammation. nih.govmssm.edu
Derivatives of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole have been identified as potent and selective inhibitors of monoamine oxidase-B (MAO-B). nih.govnih.gov Inhibition of MAO-B is a clinically validated approach in Parkinson's disease treatment as it reduces the breakdown of dopamine, thereby increasing its availability in the brain. Some of these benzyloxy-phenyl containing compounds have also demonstrated antioxidant and neuroprotective properties in preclinical studies. nih.govnih.gov
Furthermore, phenolic compounds, a broad class that includes the benzyloxyphenyl moiety, have been studied for their ability to interfere with the aggregation of α-synuclein. mssm.eduuky.edu The aggregation of this protein is a central pathological event in Parkinson's disease. researchgate.net
It is important to note that the "dodecanoate" tail of This compound is a long-chain fatty acid ester. The lipophilicity conferred by this chain could influence properties such as cell membrane permeability and bioavailability, which are critical factors for drugs targeting the central nervous system.
Q & A
Q. What are the recommended synthetic routes for 4-(benzyloxy)phenyl dodecanoate, and how can intermediates be characterized?
The synthesis of this compound typically involves esterification between 4-(benzyloxy)phenol and dodecanoic acid derivatives. A key intermediate, such as 4-(benzyloxy)phenol, can be alkylated using reagents like ethyl 2-bromoacetate in the presence of K₂CO₃ (). Characterization of intermediates should include:
Q. What safety precautions are critical when handling this compound?
The compound is classified under GHS as:
- Skin corrosion/irritation (Category 2; H315) .
- Serious eye damage/irritation (Category 2A; H319) .
- Respiratory irritation (H335) ().
Recommended precautions: - Use fume hoods and closed systems to minimize inhalation.
- Wear nitrile gloves , safety goggles , and lab coats during handling.
- Store in sealed containers at room temperature, away from oxidizing agents ().
Q. How can researchers validate the purity of this compound?
Purity validation requires:
- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 254 nm), comparing retention times against certified standards.
- Thermogravimetric analysis (TGA) to detect solvent residues or decomposition.
- Elemental analysis (C, H, O) to confirm stoichiometric ratios ().
Advanced Research Questions
Q. How can the alkylation efficiency in this compound synthesis be optimized?
Optimization strategies include:
- Catalyst screening : Compare NaH, K₂CO₃, or phase-transfer catalysts in DMF or THF solvents ().
- Reaction monitoring : Use in-situ FTIR to track carbonyl group conversion.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation ().
Post-reaction, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the ester product.
Q. What methodologies are suitable for studying the biological activity of this compound?
To evaluate biological activity:
- Enzyme inhibition assays : Test interactions with lipases or esterases using fluorogenic substrates ().
- Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤100 µM.
- Molecular docking : Model binding affinities with proteins like COX-2 or PPAR-γ ().
Note: Biological studies require confirmation of endotoxin-free synthesis conditions.
Q. How does the stability of this compound vary under different storage conditions?
Stability testing protocols:
- Accelerated degradation studies : Expose the compound to 40°C/75% RH for 4 weeks and analyze via HPLC for hydrolysis byproducts.
- Light sensitivity : Store samples in amber vials under UV light (λ = 365 nm) and monitor photodegradation.
- Long-term storage : Store at -20°C under nitrogen to prevent oxidation ().
Data Contradictions and Resolution
Q. Conflicting reports exist about the compound’s solubility. How can researchers resolve this?
Discrepancies in solubility data (e.g., in DMSO vs. ethanol) may arise from impurities or polymorphic forms. To resolve:
- Perform solubility screening using nephelometry in 10 common solvents.
- Characterize crystalline forms via X-ray diffraction (XRD) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
